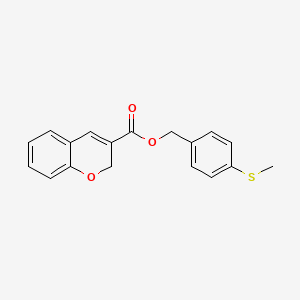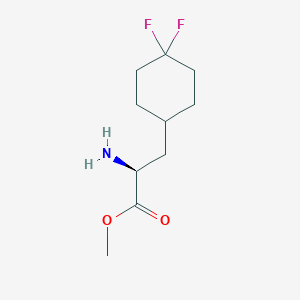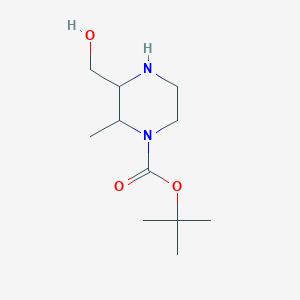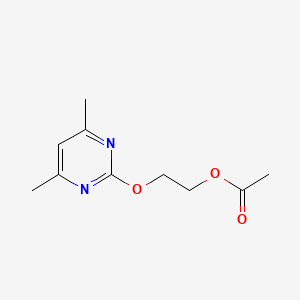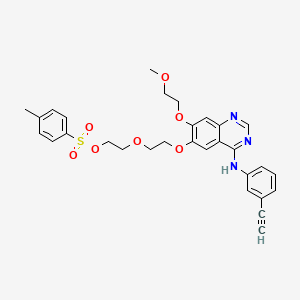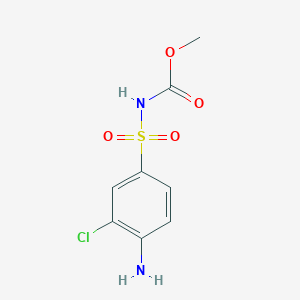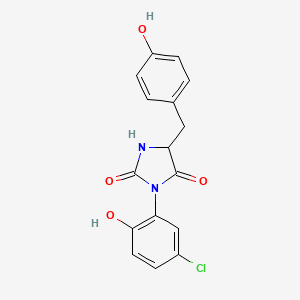
3-(5-Chloro-2-hydroxyphenyl)-5-(4-hydroxybenzyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chloro-2-hydroxyphenyl)-5-(4-hydroxybenzyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-hydroxyphenyl)-5-(4-hydroxybenzyl)imidazolidine-2,4-dione typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-hydroxybenzylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The intermediate product is then cyclized to form the imidazolidine-2,4-dione ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Chloro-2-hydroxyphenyl)-5-(4-hydroxybenzyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Halogen atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development due to its potential biological activities.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(5-Chloro-2-hydroxyphenyl)-5-(4-hydroxybenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific biological activity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazolidine-2,4-diones with different substituents on the phenyl and benzyl rings. Examples include:
- 3-(2-Hydroxyphenyl)-5-(4-hydroxybenzyl)imidazolidine-2,4-dione
- 3-(5-Chloro-2-hydroxyphenyl)-5-(4-methoxybenzyl)imidazolidine-2,4-dione
Uniqueness
The uniqueness of 3-(5-Chloro-2-hydroxyphenyl)-5-(4-hydroxybenzyl)imidazolidine-2,4-dione lies in its specific substituents, which can influence its biological activity and chemical reactivity. The presence of both chloro and hydroxy groups on the phenyl ring, as well as the hydroxy group on the benzyl ring, can enhance its potential as a versatile intermediate in various chemical reactions and applications.
Propriétés
Numéro CAS |
24638-11-7 |
|---|---|
Formule moléculaire |
C16H13ClN2O4 |
Poids moléculaire |
332.74 g/mol |
Nom IUPAC |
3-(5-chloro-2-hydroxyphenyl)-5-[(4-hydroxyphenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H13ClN2O4/c17-10-3-6-14(21)13(8-10)19-15(22)12(18-16(19)23)7-9-1-4-11(20)5-2-9/h1-6,8,12,20-21H,7H2,(H,18,23) |
Clé InChI |
YHINMWDDTVACOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2C(=O)N(C(=O)N2)C3=C(C=CC(=C3)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12942240.png)


